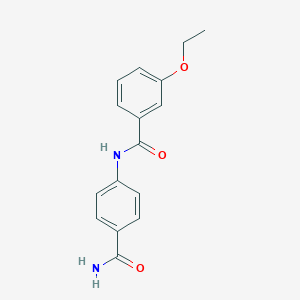

N-(4-carbamoylphenyl)-3-ethoxybenzamide

Description

N-(4-Carbamoylphenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzamide moiety linked to a 4-carbamoylphenyl group. The carbamoyl group enhances hydrogen-bonding capacity, while the ethoxy substituent may improve solubility compared to non-polar analogs.

Propriétés

Formule moléculaire |

C16H16N2O3 |

|---|---|

Poids moléculaire |

284.31g/mol |

Nom IUPAC |

N-(4-carbamoylphenyl)-3-ethoxybenzamide |

InChI |

InChI=1S/C16H16N2O3/c1-2-21-14-5-3-4-12(10-14)16(20)18-13-8-6-11(7-9-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |

Clé InChI |

QNTHSZKBJNLRBQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

SMILES canonique |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

- Electron-Donating vs.

- Carbamoyl vs. Carbamothioyl : Replacing oxygen with sulfur (as in ) alters hydrogen-bonding patterns, affecting molecular stability and crystal packing.

- Heterocyclic Modifications : The thiazolo-pyridine derivative demonstrates that core heterocycles can significantly enhance target affinity (e.g., antiviral activity), though at the cost of synthetic complexity.

Physicochemical and Crystallographic Properties

- Solubility : Ethoxy and methoxy groups (target and ) improve aqueous solubility compared to hydrophobic methyl or chloro substituents ().

- Crystal Packing : The target compound’s ethoxy group may engage in weaker C–H⋯O interactions compared to the robust N–H⋯O/S hydrogen bonds observed in . Fluorine substituents in enhance lattice stability via π–π stacking, a feature absent in the target compound.

Research Findings and Implications

- Structural Insights : The carbamoylphenyl group’s orientation (e.g., planar vs. angled) influences intermolecular interactions, as seen in , where a 35.54° dihedral angle optimizes hydrogen bonding.

- Synthetic Feasibility : Amide coupling () remains a versatile method for benzamide derivatives, though steric hindrance from ethoxy groups may require optimized conditions.

- Biological Optimization : The thiazolo-pyridine derivative () highlights the trade-off between structural complexity and efficacy, suggesting that simpler analogs like the target compound may prioritize pharmacokinetics over potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.